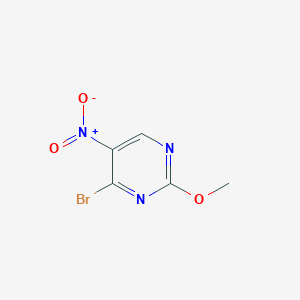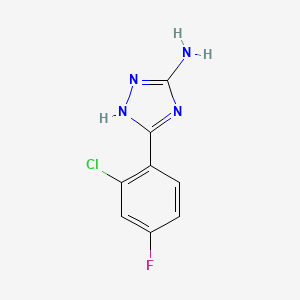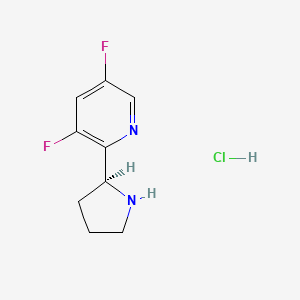
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
The synthesis of (S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The synthetic routes often include steps like coupling reactions, cyclizations, and functional group modifications under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can contribute to the binding affinity and selectivity of the compound towards its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
(S)-3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride can be compared with other pyrrolidine-containing compounds, such as:
Pyrrolizines: These compounds have a similar structure but differ in their biological activities.
Pyrrolidine-2-one: This compound has a different functional group but shares the pyrrolidine ring structure.
Pyrrolidine-2,5-diones: These compounds have additional functional groups that can influence their biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can enhance its biological activity and stability.
Eigenschaften
Molekularformel |
C9H11ClF2N2 |
|---|---|
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
3,5-difluoro-2-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride |
InChI |
InChI=1S/C9H10F2N2.ClH/c10-6-4-7(11)9(13-5-6)8-2-1-3-12-8;/h4-5,8,12H,1-3H2;1H/t8-;/m0./s1 |
InChI-Schlüssel |
WXNCRFQHKDNLHT-QRPNPIFTSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=C(C=C(C=N2)F)F.Cl |
Kanonische SMILES |
C1CC(NC1)C2=C(C=C(C=N2)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


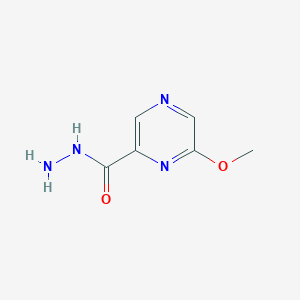
![(R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid](/img/structure/B13674373.png)
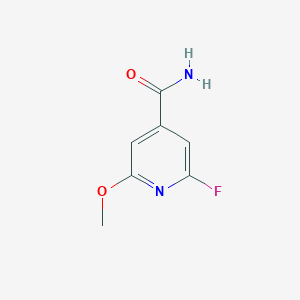
![2-(2,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13674381.png)
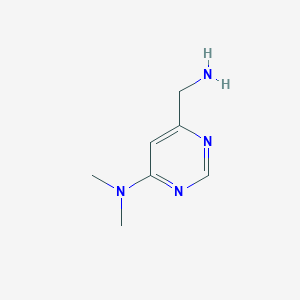
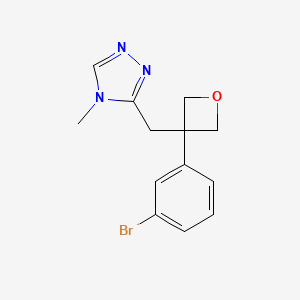
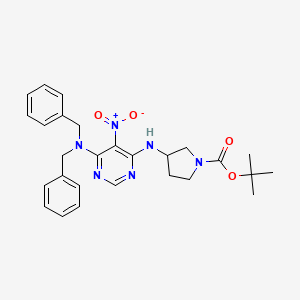
![1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)
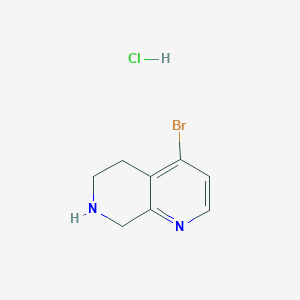
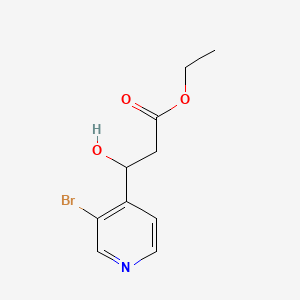
![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)
